molecular formula C13H29N3 B1331950 N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine CAS No. 626217-94-5

N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine

Cat. No. B1331950
M. Wt: 227.39 g/mol
InChI Key: BTOVAHLUULIHBF-UHFFFAOYSA-N
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Description

The compound "N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine" is a chemical structure that is not directly studied in the provided papers. However, the papers do discuss related compounds with piperidine as a core structural motif. Piperidine derivatives are known for their potential biological activities and are often explored for their interactions with various biological targets .

Synthesis Analysis

The synthesis of piperidine derivatives can involve the formation of Schiff bases, as seen in the preparation of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. This compound was synthesized by refluxing equivalent amounts of 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde, indicating a method that could potentially be adapted for the synthesis of "N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine" .

Molecular Structure Analysis

The molecular structure and vibrational spectra of piperidine derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman, as well as theoretical calculations like density functional theory (DFT). For instance, the molecular geometry, harmonic vibrational wavenumbers, and bonding features of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine were calculated using the B3LYP method with a 6-31G(d) basis set .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from their electronic properties, such as HOMO-LUMO analysis. The calculated HOMO and LUMO energies can indicate charge transfer within the molecule, which is crucial for understanding its reactivity in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as NLO behavior, can be investigated by determining the electric dipole moment, polarizability, and hyperpolarizability. Additionally, properties like ionization potential, electro-negativity, chemical potential, and electrophilicity can be deduced from HOMO-LUMO analysis. NBO analysis can provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization .

Scientific Research Applications

Corrosion Inhibition

  • Targeted Synthesis for Corrosion Inhibition: Cadmium(II) Schiff base complexes, including derivatives of N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine, have been investigated for their corrosion inhibition properties on mild steel. These complexes show promising results in protecting steel surfaces, particularly when exposed to acidic environments (Das et al., 2017).

Catalysis

  • Catalysis in Ethylene Oligomerization: Nickel(II) complexes chelated by amino-pyridine ligands, including derivatives of N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine, have been studied for their role in ethylene oligomerization. These complexes have shown effectiveness in producing ethylene dimers, trimers, and tetramers, offering insights into reactivity trends and the influence of complex structure on ethylene oligomerization reactions (Nyamato et al., 2016).

Material Science

  • Luminous Compounds in Material Science: Research has explored the synthesis and properties of mononuclear and dinuclear metal complexes, including those containing N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine. These studies have provided insights into the crystal structures of these compounds and their potential applications in material science, particularly in luminescence (Ghosh et al., 2006).

Antibacterial Research

  • Antibacterial Activity of Schiff Base Complexes: The antibacterial activities of manganese(II) Schiff base complexes, including derivatives of N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine, have been investigated. These complexes show significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Mandal et al., 2011).

properties

IUPAC Name

N',N'-diethyl-N-(1-ethylpiperidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3/c1-4-15(5-2)12-9-14-13-7-10-16(6-3)11-8-13/h13-14H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOVAHLUULIHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191585
Record name N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine

CAS RN

626217-94-5
Record name N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626217-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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